

A Comparative Guide to the Pharmacokinetics of Cocaethylene and Cocaine in Humans

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Compound of Interest

Compound Name: Cocaethylene

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Cocaethylene is a pharmacologically active metabolite formed in the liver when cocaine and ethanol are consumed concurrently. Understanding the distinct pharmacokinetic profiles of **cocaethylene** and its parent compound, cocaine, is crucial for comprehending the enhanced toxicity and prolonged euphoric effects associated with their combined use. This guide provides a detailed comparison of the human pharmacokinetics of these two substances, supported by experimental data from key clinical studies.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of **cocaethylene** and cocaine following intravenous and intranasal administration in humans. These values highlight the significant differences in their absorption, distribution, metabolism, and elimination.

Pharmacokinetic Parameter	Cocaethylene	Cocaine	Route of Administration	Dosage	Reference
Maximum Plasma Concentration (C _{max})	160 ng/mL	195 ng/mL	Intravenous	0.25 mg/kg	[1]
329 ng/mL	444 ng/mL	Intravenous	0.5 mg/kg	[1]	
Time to Maximum Plasma Concentration (T _{max})	~2.5 minutes	~2.5 minutes	Intravenous	Not Specified	[2]
Area Under the Curve (AUC)	Proportionally increases with dose	Proportionally increases with dose	Intravenous	0.3, 0.6, and 1.2 mg/kg (in the presence of ethanol)	[3][4]
Elimination Half-Life (t _{1/2})	1.68 hours	1.07 hours	Intravenous	0.25 mg/kg	[5][6]
~2 hours	~1 hour	Not Specified	Not Specified	[2]	
Elimination Rate Constant (k _e)	0.42 L/h	0.67 L/h	Intravenous	0.25 mg/kg	[5][6]
Clearance (CL)	Slower than cocaine	Faster than cocaethylene	Intravenous	0.25 and 0.5 mg/kg	[1][7]
Volume of Distribution (V _d)	Larger than cocaine	Smaller than cocaethylene	Intravenous	0.25 and 0.5 mg/kg	[1][7]
Elimination	Appears to be eliminated more slowly	Appears to be eliminated more quickly	Intranasal	Not Specified	[8]

Experimental Protocols

The data presented in this guide are derived from controlled clinical trials. The following sections detail the methodologies employed in these key studies.

Intravenous Administration Studies

A notable study comparing the pharmacokinetics of intravenously administered **cocaethylene** and cocaine involved a single-blind, crossover design with six healthy male volunteers who were moderate cocaine users.^{[5][6]}

- **Subject Selection:** Participants were screened for good health and a history of moderate cocaine use.
- **Study Design:** Each volunteer received an intravenous injection of either **cocaethylene** (0.25 mg/kg base) or an equivalent dose of cocaine hydrochloride (0.25 mg/kg base) over a one-minute interval.^{[5][6]} The two drug administration sessions were separated by a one-week washout period.
- **Drug Preparation:** The fumarate salt of **cocaethylene** and the hydrochloride salt of cocaine were dissolved in normal saline for injection.^{[5][6]}
- **Data Collection:** Blood samples were collected at regular intervals to determine plasma concentrations of cocaine and **cocaethylene**.^{[5][6]} Subjective and cardiovascular effects were also monitored.
- **Analytical Method:** Plasma concentrations of the drugs were quantified using gas chromatography-mass spectrometry (GC-MS).^[9]

Another key randomized, placebo-controlled, double-blind study involved cocaine-dependent participants who received either **cocaethylene** (0.25 or 0.5 mg/kg), cocaine (0.25 or 0.5 mg/kg), or a placebo during separate experimental sessions.^{[1][7]}

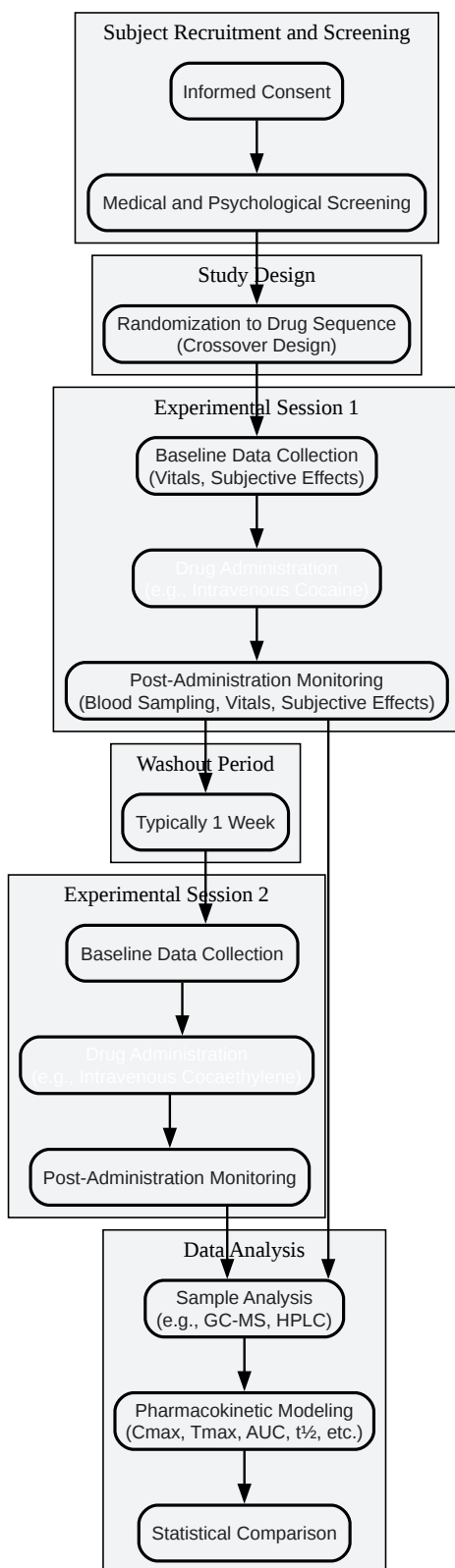
Intranasal Administration Study

A placebo-controlled, double-blind study investigated the effects and pharmacokinetics of intranasally administered **cocaethylene** in eight human subjects, with cocaine as a comparator.^[8]

- Subject Selection: The study recruited eight individuals for the trial.
- Study Design: Participants received equimolar doses of intranasal cocaine and **cocaethylene** in a double-blinded, placebo-controlled setting.
- Data Collection: Behavioral and physiological effects were monitored, and blood samples were collected to assess the pharmacokinetic profiles.
- Key Finding: The study noted that **cocaethylene** appeared to be eliminated more slowly than cocaine.[\[8\]](#)

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of cocaine and **cocaethylene** in humans.

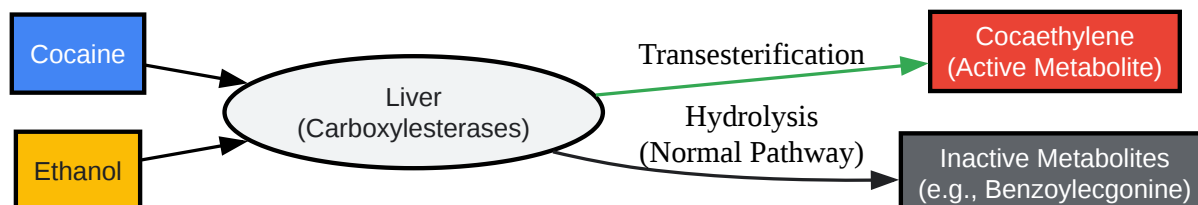


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Caption: Experimental workflow for a human comparative pharmacokinetic study.

Signaling Pathways and Logical Relationships

The formation of **cocaethylene** is a direct consequence of the co-ingestion of cocaine and ethanol, altering the typical metabolic pathway of cocaine.



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